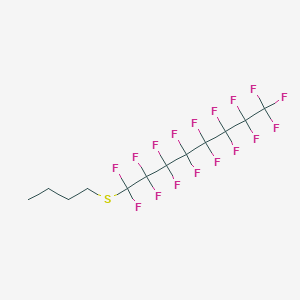
1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane is a fluorinated organic compound characterized by the presence of a butylsulfanyl group attached to a highly fluorinated octane backbone. This compound is notable for its unique chemical properties, which are influenced by the extensive fluorination and the presence of the sulfur-containing butylsulfanyl group.
Métodos De Preparación
The synthesis of 1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane typically involves the reaction of a fluorinated octane derivative with a butylsulfanyl precursor. One common method includes the nucleophilic substitution reaction where a fluorinated octane halide reacts with butylthiol in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the fluorinated intermediates.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of specialized fluorination techniques and reagents is crucial to achieve the high degree of fluorination observed in this compound.
Análisis De Reacciones Químicas
1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced under specific conditions, although the extensive fluorination makes it relatively resistant to reduction.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as thiolates or amines replace the butyl group.
Elimination: Under certain conditions, elimination reactions can lead to the formation of alkenes or alkynes from the butylsulfanyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of sulfur-containing derivatives.
Aplicaciones Científicas De Investigación
1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of extensive fluorination on chemical reactivity and stability. Its unique structure makes it a valuable tool for investigating fluorine-sulfur interactions.
Biology: The compound’s hydrophobic and lipophobic properties make it useful in studying membrane interactions and the behavior of fluorinated compounds in biological systems.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly due to its ability to interact with lipid membranes and its resistance to metabolic degradation.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and surfactants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane involves its interaction with molecular targets through its fluorinated and sulfur-containing moieties. The extensive fluorination imparts high chemical stability and resistance to metabolic breakdown, while the butylsulfanyl group can engage in specific interactions with proteins and lipids. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to 1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane include other fluorinated sulfanyl derivatives, such as:
- 1-(Methylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
- 1-(Ethylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
- 1-(Propylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
These compounds share the extensive fluorination and the presence of a sulfanyl group but differ in the length and structure of the alkyl chain attached to the sulfur atom. The uniqueness of this compound lies in its specific alkyl chain length, which influences its chemical reactivity and interaction with biological systems.
Propiedades
Número CAS |
89883-20-5 |
|---|---|
Fórmula molecular |
C12H9F17S |
Peso molecular |
508.24 g/mol |
Nombre IUPAC |
1-butylsulfanyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane |
InChI |
InChI=1S/C12H9F17S/c1-2-3-4-30-12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-4H2,1H3 |
Clave InChI |
SOYPEPJSTLHETI-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



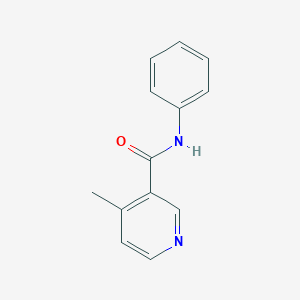

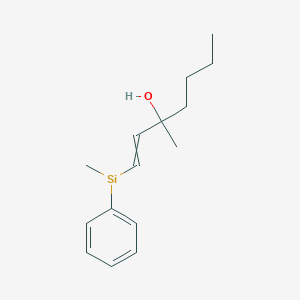
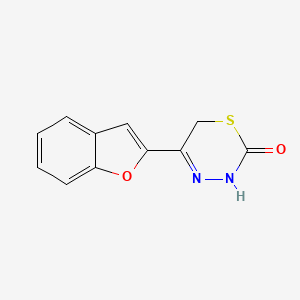
![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)

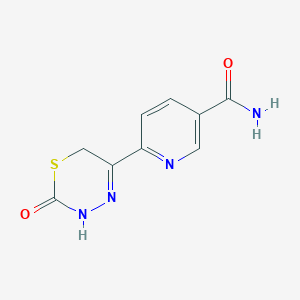

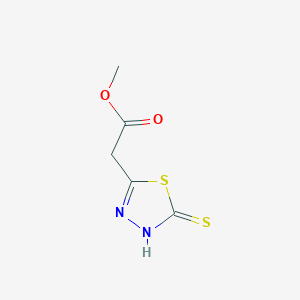
![N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14380760.png)
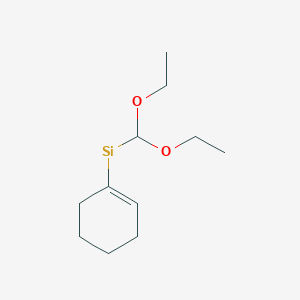
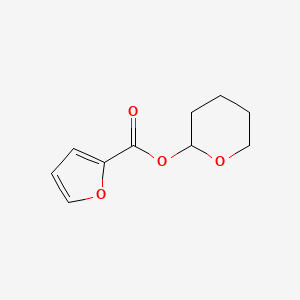
![N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14380769.png)
